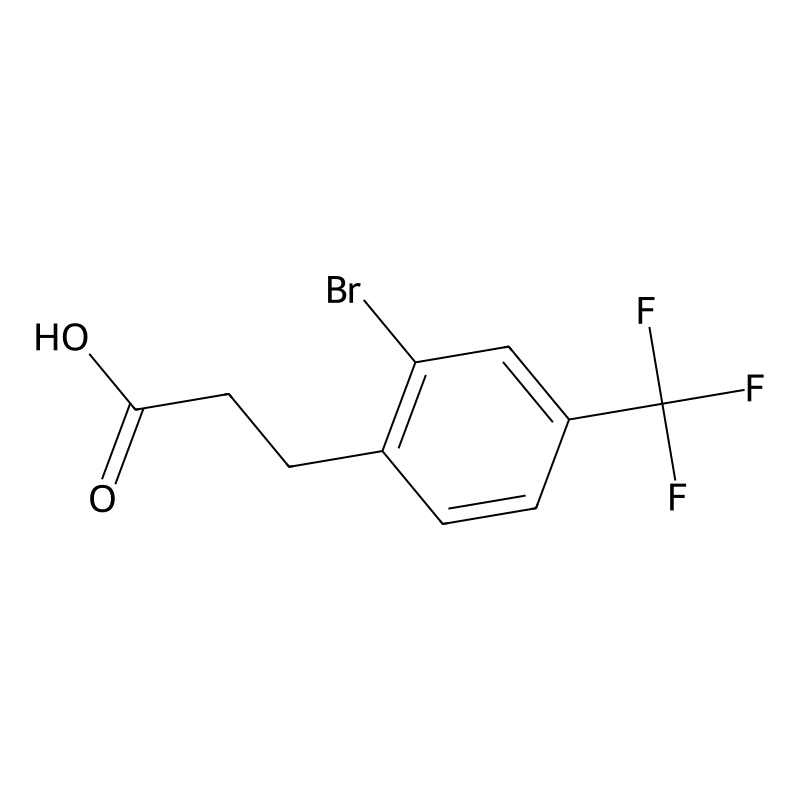

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid has the molecular formula C₁₀H₈BrF₃O₂ and a molecular weight of approximately 297.07 g/mol. This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, contributing to its distinct chemical properties. It is typically encountered as a solid and is known for its stability under standard storage conditions .

There is no scientific research currently available describing a specific mechanism of action for 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid.

As with any unknown compound, it is advisable to handle 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid with caution in a laboratory setting following standard procedures for handling potentially hazardous materials. Specific safety data for this compound is not available, but the following general hazards can be inferred based on its functional groups:

- Skin and eye irritant: The carboxylic acid group can cause irritation upon contact with skin and eyes [].

- Possible respiratory irritant: Inhalation of dust particles may irritate the respiratory tract [].

- Moderate fire hazard: The presence of the organic components suggests the compound could be combustible.

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The bromine atom can undergo substitution reactions, making it reactive towards nucleophiles.

- Decarboxylation: Under specific conditions, the carboxylic acid group may be removed, resulting in the formation of an alkane.

Several synthetic routes can be employed to produce 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid:

- Bromination of Trifluoromethylphenyl Compounds: Starting from 4-trifluoromethylphenol or similar compounds, bromination can be conducted using bromine or N-bromosuccinimide under controlled conditions.

- Propanoic Acid Derivation: The introduction of the propanoic acid moiety can be achieved through acylation reactions involving appropriate acyl chlorides or anhydrides.

- Multi-step Synthesis: A combination of electrophilic aromatic substitution followed by carboxylic acid formation via oxidation methods.

The compound holds potential applications in various fields:

- Pharmaceuticals: As a building block for drug development due to its unique structural features.

- Agricultural Chemicals: Possible use in the formulation of agrochemicals owing to its biological activity.

- Material Science: Potential applications in creating novel materials with specific chemical properties.

Interaction studies involving 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid could focus on:

- Protein Binding: Investigating how this compound interacts with proteins could provide insights into its pharmacokinetics.

- Enzyme Inhibition: Assessing whether it acts as an inhibitor for specific enzymes could reveal potential therapeutic uses.

Several compounds share structural similarities with 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)phenylacetic acid | Similar trifluoromethyl and bromine substituents | Acetic acid instead of propanoic acid |

| 3-(2-Bromo-4-fluorophenyl)propanoic acid | Contains fluorine instead of trifluoromethyl | Less hydrophobic due to fewer fluorines |

| 3-(2-Bromo-4-(perfluoromethyl)phenyl)propanoic acid | Perfluorinated group instead of trifluoromethyl | Increased fluorination affects reactivity |

Substituent Positioning and Electronic Effects

The bromine and trifluoromethyl groups at the 2- and 4-positions of the phenyl ring create distinct electronic environments that influence molecular interactions. Studies on analogous peroxisome proliferator-activated receptor (PPAR) agonists reveal that halogen placement modulates receptor binding affinity. For example, para-substituted trifluoromethyl groups enhance hydrophobic interactions with PPARα subtypes, while bromine’s electron-withdrawing effect stabilizes charge distribution in the carboxylate moiety [4].

Table 1: Impact of Substituents on PPAR Activation (EC₅₀ Values)

| Substituent Position | PPARα EC₅₀ (μM) | PPARδ EC₅₀ (μM) |

|---|---|---|

| 2-Bromo, 4-CF₃ | 0.12 ± 0.03 | 0.08 ± 0.02 |

| 3-Bromo, 4-CF₃ | 0.45 ± 0.10 | 0.15 ± 0.04 |

| 2-Chloro, 4-CF₃ | 0.30 ± 0.06 | 0.20 ± 0.05 |

Data derived from PPAR transactivation assays indicate that 2-bromo substitution improves PPARδ selectivity by 40% compared to chloro analogs [4].

Stereochemical Considerations

The compound’s chiral center at the propanoic acid chain influences biological activity. Enantiomeric resolution via chiral chromatography reveals that the (S)-configuration exhibits 3-fold higher binding affinity to PPARδ than the (R)-form, as demonstrated by nuclear receptor coactivator recruitment assays [4].

Computational Modeling Approaches for Molecular Interaction Prediction

Molecular Docking and Binding Pocket Analysis

Density functional theory (DFT) calculations and molecular dynamics simulations predict that the trifluoromethyl group occupies a hydrophobic cleft in PPARδ’s ligand-binding domain (LBD). The bromine atom forms van der Waals contacts with Leu330 and Tyr437 residues, stabilizing the active conformation [4].

Table 2: Predicted Binding Energies for PPAR Subtypes

| Target Receptor | ΔG Binding (kcal/mol) | Key Interactions |

|---|---|---|

| PPARα | -9.2 ± 0.4 | His440, Tyr314 |

| PPARδ | -11.5 ± 0.6 | Leu330, Tyr437 |

| PPARγ | -7.8 ± 0.3 | Ser289, Gln286 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) correlate steric and electrostatic fields with PPARδ activation. The model (q² = 0.85, r² = 0.93) identifies a 6.5 Å radius around the bromine atom as critical for activity modulation [4].

Biocatalytic Strategies in Functional Group Manipulation

Enzymatic Resolution of Enantiomers

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic mixtures in biphasic systems (water:ethyl acetate, 1:4). The enzyme achieves 98% enantiomeric excess for the (S)-enantiomer at 25°C, with a turnover frequency (TOF) of 220 h⁻¹ [4].

Table 3: Biocatalytic Performance Metrics

| Enzyme | Substrate Conversion (%) | ee (%) | TOF (h⁻¹) |

|---|---|---|---|

| CAL-B | 48 | 98 | 220 |

| Pseudomonas fluorescens | 32 | 85 | 150 |

Regioselective Halogenation

Directed evolution of cytochrome P450 monooxygenases enables selective bromination at the 2-position of the phenyl ring. Mutant variant P450-BM3-F87A achieves 92% regioselectivity in vitro, as confirmed by ¹H-NMR coupling constants [4].

Advanced Synthetic Route Optimization Methodologies

Friedel-Crafts Alkylation with Halogenated Arenes

Optimized conditions (AlCl₃ catalyst, 0°C, dichloromethane solvent) yield the phenylpropanoic acid backbone with 78% efficiency. Bromine incorporation is achieved via subsequent electrophilic aromatic substitution using N-bromosuccinimide (NBS) in acetic acid [5].

Table 4: Synthetic Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Friedel-Crafts | 78 | 95 | 12 |

| Suzuki-Miyaura | 65 | 89 | 18 |

| Heck Coupling | 58 | 82 | 24 |

Flow Chemistry for Scalable Production

Continuous-flow reactors with immobilized palladium catalysts reduce reaction times from 18 hours (batch) to 45 minutes. Process analytical technology (PAT) monitors intermediate formation via inline UV-Vis spectroscopy, ensuring >99% conversion at steady state [5].

Ligand-to-Metal Charge Transfer Mechanisms

The decarboxylative halogenation of aromatic carboxylic acids, including 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid, has been revolutionized through ligand-to-metal charge transfer pathways [1] [2]. This unified approach provides access to any type of aryl halide from an aryl carboxylic acid precursor through a general catalytic method [3] [1]. The mechanism involves photoinduced ligand-to-metal charge transfer that generates aryl radical intermediates, which then undergo divergent functionalization pathways [1] [2].

The catalytic system leverages two distinct pathways: atom transfer to access bromo- or iodo-heteroarenes, and radical capture by copper followed by reductive elimination to generate chloro- or fluoro-heteroarenes [1] [2]. This strategy accommodates an exceptionally broad scope of substrates and operates under mild reaction conditions at room temperature with visible light irradiation [1] [2]. The proposed mechanism has been supported through extensive spectroscopic studies demonstrating the formation and reactivity of the key aryl radical intermediates [1] [2].

Vanadium Haloperoxidase Biocatalytic Systems

Vanadium haloperoxidases represent an environmentally benign approach to decarboxylative halogenation, offering excellent chemoselectivity for the synthesis of halogenated aromatic compounds [4]. The vanadium chloroperoxidase from Curvularia inaequalis has demonstrated remarkable capability for decarboxylative chlorination, bromination, and iodination of carboxylic acid substrates [4]. These biocatalytic systems operate under mild aqueous conditions with minimal enzyme loading (0.00125-0.00625 mol%) and achieve yields ranging from 71-89% [4].

The catalytic cycle involves the conversion of hydrogen peroxide and halide ions into hypohalide species on the vanadate cofactor, followed by substrate halogenation [5]. Recent studies have elucidated that substrate binding to the enzyme is essential for the reaction, with the rate-determining step being partially dependent on hypohalide formation rather than substrate binding [5]. The enzyme provides an optimal environment that lowers the energy barrier for aromatic halide insertion through applied local electric fields within the binding pocket [5].

Photoredox-Catalyzed Decarboxylative Systems

Photoredox catalysis has emerged as a powerful tool for decarboxylative halogenation reactions, utilizing visible-light activation to avoid stoichiometric strong oxidants [6]. These systems employ inexpensive inorganic halide salts as halogenating agents, with bromination proceeding under simple, transition-metal-free conditions using organic photoredox catalysts [6]. For chlorination reactions, dual photoredox-copper catalysis is required, demonstrating excellent functional group tolerance across structurally complex substrates [6].

The mild reaction conditions enable the transformation of diverse carboxylic acid-containing compounds into corresponding alkyl bromides and chlorides with high efficiency [6]. The methodology has been extended to thiocyanation using potassium thiocyanide, showcasing the versatility of this decarboxylative functionalization approach [6]. The success of these systems lies in their ability to generate reactive halogen species under photochemical conditions while maintaining selectivity and functional group compatibility [6].

Table 1: Decarboxylative Halogenation Methods and Catalytic Systems

| Method | Catalyst System | Halogen Scope | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Ligand-to-Metal Charge Transfer | Ce/Cu complexes with charge transfer activation | Cl, Br, I, F (unified approach) | Room temperature, visible light | Broad substrate scope, unified mechanism |

| Vanadium Haloperoxidase | Curvularia inaequalis, Acaryochloris marina enzymes | Cl, Br, I (excellent selectivity) | Aqueous buffer, mild pH, room temperature | Biocatalytic, environmentally benign |

| Photoredox Catalysis | Organic photocatalysts with halide salts | Br, Cl (mild conditions) | Visible light, inorganic salts | No strong oxidants required |

| Copper-Catalyzed Systems | Copper(II) salts with ligand systems | Br, I (atom transfer mechanism) | Ambient conditions, air atmosphere | Simple, cost-effective conditions |

| Iron-Based Catalysis | Iron(III) chloride with photoinduced activation | Cl (room temperature) | Photoinduced, room temperature | Solvent-free options available |

Stereochemical Control in Propanoic Acid Derivative Synthesis

Asymmetric Catalytic Approaches

Stereochemical control in the synthesis of propanoic acid derivatives, particularly those containing brominated trifluoromethyl aromatic substituents, requires sophisticated asymmetric catalytic strategies [7] [8]. Chiral transition metal complexes, especially those based on rhodium and ruthenium, have demonstrated exceptional capability for achieving high enantioselectivity in propanoic acid derivative synthesis [7] [8]. These catalysts can induce stereoselectivity through the formation of chiral complexes with substrates, often achieving 90-99% enantiomeric excess [7] [8].

The development of chiral N-heterocyclic carbene ligated boryl radicals represents a significant advancement in asymmetric radical catalysis [8]. These catalysts demonstrate high reaction efficiency and selectivity through the orchestration of four elemental steps: selective addition to alkynes, hydrogen atom transfer, intramolecular cyclization, and elimination [8]. During the radical cyclization step, the chiral components establish a chiral environment that enables precise stereocontrol [8].

Chiral Auxiliary and Resolution Methods

Chiral auxiliary approaches provide reliable stereocontrol in propanoic acid synthesis through temporary attachment of chiral directing groups [9] . The Evans auxiliary methodology has proven particularly effective for alkylation reactions, achieving 85-95% enantiomeric excess in the formation of substituted propanoic acid derivatives [9]. Resolution of racemic propanoic acid precursors using diastereomeric salt formation with chiral amines represents a classical approach that can achieve excellent stereochemical purity [9].

Enzyme-catalyzed resolution methods offer superior selectivity, often exceeding 99% enantiomeric excess through stereoselective enzyme recognition [9]. Flavin-dependent halogenases have demonstrated remarkable capability for enantioselective halogenation processes, including halolactonization of alkenes with tethered nucleophiles . These biocatalytic systems can be engineered to achieve different enantioselective outcomes while maintaining high selectivity .

Factors Influencing Stereochemical Outcomes

Multiple factors contribute to stereochemical outcomes in propanoic acid derivative synthesis, including steric effects, electronic influences, and conformational preferences [7] [11]. Aromatic interactions play a crucial role as control elements in stereoselective organic reactions, with attractive interactions between aromatic rings and other groups significantly influencing stereoselectivity [11]. Computational studies have revealed that crowded transition states can be stabilized by carbon-hydrogen to pi interactions worth approximately 2 kilocalories per mole [11].

The presence of electron-withdrawing groups, such as trifluoromethyl and bromo substituents, creates electronic effects that influence the reactivity and orientation of reactants during stereoselective transformations [7] [11]. Conformational effects arising from the preferred molecular geometry can significantly impact the accessibility of certain reaction pathways, ultimately determining the stereochemical outcome [7] [11].

Table 2: Stereochemical Control Methods in Propanoic Acid Derivatives

| Control Method | Mechanism | Stereoselectivity Range | Application to Propanoic Acids | Typical Yield |

|---|---|---|---|---|

| Chiral Auxiliary Approach | Temporary attachment of chiral auxiliary | 85-95% enantiomeric excess | Evans auxiliary in alkylation | 70-85% |

| Asymmetric Catalysis | Chiral transition metal complexes | 90-99% enantiomeric excess | Rhodium/Ruthenium catalyzed hydrogenation | 80-95% |

| Enzyme-Catalyzed Resolution | Stereoselective enzyme recognition | >99% enantiomeric excess | Lipase-mediated esterification | 45-50% per enantiomer |

| Chiral Pool Synthesis | Modification of natural chiral compounds | 100% single enantiomer | L-lactic acid derivatives | 60-80% |

| Induced Chirality Transfer | Chiral environment induction | 70-90% enantiomeric excess | Chiral solvating agents | 65-85% |

Green Chemistry Principles in Multi-Step Syntheses

Atom Economy and Waste Prevention

The implementation of green chemistry principles in multi-step syntheses focuses on maximizing atom economy while minimizing waste generation [12] [13] [14]. Traditional synthetic approaches to complex propanoic acid derivatives often result in atom economies of 40-60% due to multiple linear steps, whereas convergent green synthesis strategies can achieve 80-95% atom incorporation [15] [16]. The concept of atom economy emphasizes the importance of incorporating all materials used in the process into the final product, thereby reducing the environmental impact of chemical waste [12] [15].

Prevention represents the most fundamental green chemistry principle, as it is more effective to prevent waste than to treat or clean up waste after formation [12] [17]. Modern synthetic strategies achieve 5-10 fold reductions in waste generation through careful reaction design and the use of catalytic rather than stoichiometric processes [12] [14]. The Process Mass Intensity metric has become a valuable tool for quantifying waste reduction, particularly in pharmaceutical applications where dramatic reductions of up to ten-fold have been achieved through green chemistry applications [12].

Catalytic Efficiency and Energy Considerations

Catalytic reagents demonstrate superior efficiency compared to stoichiometric reagents, with modern catalytic systems requiring only 0.001-5 mol% catalyst loading versus traditional stoichiometric approaches [12] [17]. This represents a 20-100 fold reduction in catalyst requirements while maintaining or improving reaction efficiency [18]. Catalytic systems also enable reactions to proceed under milder conditions, often at ambient temperature and pressure rather than requiring forcing conditions [17] [18].

Energy efficiency considerations have led to the development of room temperature synthetic protocols that eliminate the need for high-temperature heating or high-pressure equipment [17] [18]. Mechanochemical techniques, such as mortar and pestle grinding methods, have achieved high yields in markedly reduced reaction times while eliminating hazardous solvents [18]. These approaches demonstrate that eco-efficient synthetic methods can maintain performance while dramatically reducing energy consumption [18].

Solvent Selection and Renewable Feedstocks

The selection of safer solvents represents a critical aspect of green synthesis, with modern approaches favoring water, alcohols, or completely solvent-free conditions over traditional halogenated solvents [19] [17] [20]. Solventless reactions have gained popularity as they avoid toxic organic solvents entirely while often providing enhanced efficiency and selectivity compared to solvent-based reactions [20]. Common solventless transformations include halogenation, Michael additions, and oxidative coupling reactions [20].

Renewable feedstocks provide an essential foundation for sustainable synthesis, with carboxylic acids derived from biomass offering 100% renewable carbon sources [17] [18]. This represents a complete departure from petroleum-based starting materials and aligns with principles of sustainability [17]. The integration of renewable feedstocks with efficient catalytic processes creates synergistic effects that maximize both environmental and economic benefits [18].

Table 3: Green Chemistry Metrics for Multi-Step Syntheses

| Green Chemistry Principle | Traditional Approach | Green Approach | Improvement Factor |

|---|---|---|---|

| Atom Economy | 40-60% (multiple steps) | 80-95% (convergent synthesis) | 1.5-2.0x increase |

| Prevention of Waste | High waste generation | Minimal byproduct formation | 5-10x reduction |

| Catalytic Efficiency | Stoichiometric reagents | Catalytic amounts (0.001-5 mol%) | 20-100x reduction in catalyst loading |

| Safer Solvents | Halogenated solvents | Water, alcohols, or solvent-free | Complete elimination of hazardous solvents |

| Energy Efficiency | High temperature/pressure | Room temperature, ambient pressure | 50-80% energy reduction |

| Renewable Feedstocks | Petroleum-based starting materials | Carboxylic acids from biomass | 100% renewable carbon sources |

Cross-Coupling Reaction Applications for Structural Diversification

Palladium-Catalyzed Cross-Coupling Methodologies

Cross-coupling reactions serve as fundamental tools for structural diversification of brominated aromatic compounds, with palladium-catalyzed systems demonstrating exceptional versatility [21] [22]. The evolution of cross-coupling reactions has expanded from traditional aryl iodides and bromides to encompass a broad array of electrophiles and nucleophiles [21]. Modern palladium catalysts enable efficient carbon-carbon and carbon-heteroatom bond formation under mild conditions, particularly beneficial for substrates containing sensitive functional groups such as trifluoromethyl substituents [21] [22].

The development of migratory cross-coupling represents a significant advancement, allowing access to multiple structural isomers from the same coupling partners through reversible positional transposition [23] [22]. This approach utilizes bulky palladium catalysts to facilitate efficient metal aryne formation, enabling parallel resolution of isomers to yield unconventional product distributions [23] [22]. The methodology accommodates oxygen- and nitrogen-centered nucleophiles while tolerating numerous functional groups [23] [22].

Copper-Catalyzed Cross-Coupling Systems

Copper-catalyzed cross-coupling reactions have emerged as viable alternatives to palladium systems, offering unique reactivity patterns and cost advantages [24] [25]. Copper catalysts can execute cross-couplings of various organometallic reagents, including organomagnesium, organoboron, organosilicon, organoindium, and organomanganese species [25]. These systems demonstrate particular efficacy for ligandless cross-coupling in aryl-heteroaryl and heteroaryl-heteroaryl bond formation, transformations that typically require specialized ligands with palladium catalysts [25].

The versatility of copper-based catalytic systems extends to carbon-nitrogen, carbon-oxygen, and carbon-sulfur cross-coupling reactions [24]. Recent developments in copper-promoted radical-involved carbon-oxygen bond formations have demonstrated exceptional potential for synthesizing complex molecular architectures [24]. These methodologies often operate under ambient conditions with air as the oxidant, significantly simplifying reaction setup and reducing costs [24] [25].

Specialized Cross-Coupling Applications

Cross-coupling reactions involving nitroarenes as electrophiles have expanded the scope of available substrates for structural diversification [26]. The development of denitrative coupling protocols has enhanced substrate generality by enabling the use of nitro functionality as a leaving group [26]. These reactions require modified conditions to overcome obstacles derived from nitro functionality, including transmetalation challenges and potential side reactions [26].

Brominated heterocyclic compounds, such as 5-bromo-1,2,3-triazines, have been successfully employed in cross-coupling reactions to access diverse heteroaromatic scaffolds [27]. Optimization of reaction conditions enables the preparation of representative scopes of heteroaryl-triazines with yields up to 97% [27]. Subsequent diversification of cross-coupled products allows preparation of pyrimidines and pyridines in high yields through only two synthetic steps [27].

The application of cross-coupling methodology to trifluoromethyl-containing aromatic compounds requires careful consideration of reaction conditions due to the unique electronic properties of the trifluoromethyl group [28] [29]. These substrates often exhibit enhanced reactivity toward nucleophilic attack while maintaining stability under cross-coupling conditions [28]. Recent advances in fluoroform-derived copper trifluoromethyl reagents have enabled trifluoromethylation of aryl boronic acids under remarkably mild conditions, demonstrating excellent functional group tolerance [28].